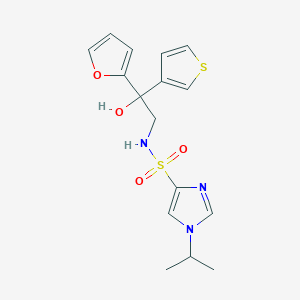

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12(2)19-8-15(17-11-19)25(21,22)18-10-16(20,13-5-7-24-9-13)14-4-3-6-23-14/h3-9,11-12,18,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIHMUXOXMSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene moiety, and an imidazole core. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The presence of the sulfonamide functional group is significant as it is known for diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| Functional Groups | Furan, Thiophene, Imidazole, Sulfonamide |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, compounds featuring furan and thiophene rings have demonstrated activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

A comparative study showed that related compounds exhibited IC50 values ranging from 0.12 to 15.63 µM against different cancer cell lines, suggesting that modifications in the chemical structure can enhance biological activity .

Inhibition of Carbonic Anhydrase

One notable biological activity of sulfonamides is their ability to inhibit carbonic anhydrase (CA) isoenzymes. This inhibition can be therapeutically relevant in conditions like glaucoma and certain types of cancer where bicarbonate levels need modulation . Preliminary studies suggest that this compound may exhibit similar inhibitory effects on CA isoenzymes.

Case Studies and Research Findings

- Antimicrobial Study : A study involving structurally similar sulfonamides demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of folate synthesis pathways .

- Anticancer Activity : In vitro assays revealed that related compounds had IC50 values ranging from 0.11 to 48.37 µM against various cancer cell lines, indicating significant cytotoxic effects . Further modifications to the imidazole core could enhance these activities.

- Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamide derivatives selectively inhibit CA IX at nanomolar concentrations, which could be beneficial in cancer therapy .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

- Maintain temperatures between 0–5°C during sensitive steps (e.g., sulfonamide coupling) to suppress side reactions .

Advanced: How can density functional theory (DFT) predict electronic properties and reactive sites?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model:

Q. Case Study :

- A related imidazole-sulfonamide showed calculated HOMO-LUMO gaps of ~4.2 eV, correlating with experimental oxidative stability .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., imidazole proton at δ 7.8–8.2 ppm; hydroxy group at δ 5.2–5.5 ppm) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~319.4 m/z) .

- X-ray crystallography : Use SHELX for single-crystal structure determination (e.g., C–S bond length ~1.76 Å) .

Advanced: How to resolve contradictions in biological activity across assays?

Methodological Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Dose-response curves : Ensure IC₅₀ values are consistent (e.g., 0.5–2 µM for ACAT inhibition) .

- Structural analogs : Test compounds with modified thiophene/furan groups to isolate activity drivers .

Example : Discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative cell wall differences .

Basic: What stability profiles are observed under varying pH and temperature?

Methodological Answer:

- pH Stability : Stable at pH 5–7 (24 hrs, >90% intact); degrades in strong acid/base (pH <2 or >10) via sulfonamide cleavage .

- Thermal Stability : Decomposition onset at 150°C (DSC analysis). Store at –20°C in inert atmosphere .

Advanced: How can SAR studies optimize pharmacological properties?

Methodological Answer:

-

Substituent Effects :

Substituent Activity Trend (IC₅₀) Thiophene-3-yl 1.2 µM (ACAT) Phenyl >10 µM (ACAT) -

Docking Studies : AutoDock Vina predicts hydrogen bonding between sulfonamide and Arg-278 in ACAT .

Recommendation : Introduce electron-withdrawing groups on thiophene to enhance target binding .

Basic: What solubility characteristics guide formulation for biological testing?

Methodological Answer:

- Solubility : Moderate in DMSO (>50 mg/mL); low in water (<0.1 mg/mL). Use co-solvents (e.g., 10% PEG-400) for in vivo studies .

- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolism : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation of the furan ring .

- Toxicity Alerts : Derek Nexus flags potential hepatotoxicity from thiophene epoxidation .

Mitigation : Introduce methyl groups to block epoxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.